N-Methyl-DL-phenylalanine methyl ester hydrochloride, commonly referred to as N-Methyl-DL-phenylalanine methyl ester hydrochloride, is a synthetic compound that serves as a significant building block in organic chemistry and medicinal chemistry. It is particularly noted for its role in the synthesis of various bioactive compounds, including 1,4-benzodiazepine-2,5-diones, which are important in pharmaceutical applications.
This compound is classified as an amino acid derivative and is part of the broader category of methylated amino acids. Its chemical structure comprises a phenyl group attached to a methylated amino group and a carboxylic acid functional group, forming an ester with methanol. The hydrochloride salt form is often utilized for improved solubility and stability in various chemical reactions.
The synthesis of N-Methyl-DL-phenylalanine methyl ester hydrochloride typically involves the following steps:
The molecular formula of N-Methyl-DL-phenylalanine methyl ester hydrochloride is . It has a molecular weight of approximately 229.70 g/mol. The structure features:
The canonical SMILES representation for this compound is CNC(CC1=CC=CC=C1)C(=O)OC.Cl
, which provides a concise way to describe its molecular structure.
N-Methyl-DL-phenylalanine methyl ester hydrochloride can undergo various chemical reactions:
These reactions are crucial for synthesizing more complex molecules in medicinal chemistry.
The mechanism of action for N-Methyl-DL-phenylalanine methyl ester hydrochloride primarily involves its role as a precursor in synthetic pathways leading to bioactive compounds. Specifically, it serves as a building block for synthesizing 1,4-benzodiazepine derivatives, which are known for their pharmacological activities including anxiolytic and sedative effects.
In biochemical terms, the introduction of N-methyl groups into peptide sequences can enhance metabolic stability and reduce susceptibility to enzymatic degradation, making these compounds more effective in therapeutic applications .
N-Methyl-DL-phenylalanine methyl ester hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for its handling and application in laboratory settings .
N-Methyl-DL-phenylalanine methyl ester hydrochloride finds extensive use in various scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3